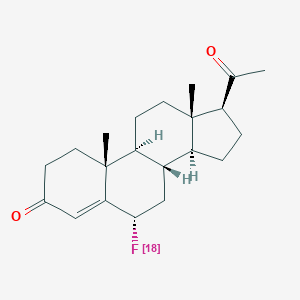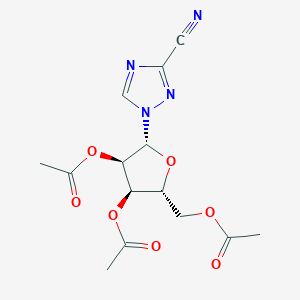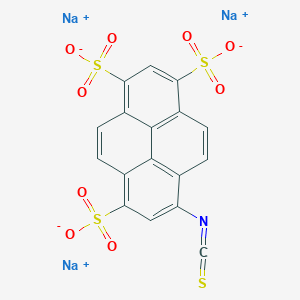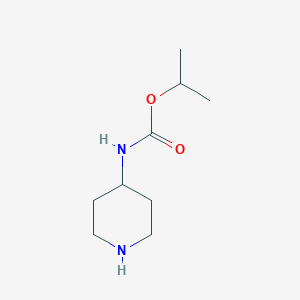
4-Acetamidobenzolsulfonamid
Übersicht
Beschreibung
Acetylsulfanilamid ist eine Sulfonamidverbindung mit der Summenformel C8H10N2O3S. Es ist ein Derivat von Sulfanilamid, das für seine antibakteriellen Eigenschaften bekannt ist. Acetylsulfanilamid wurde aufgrund seiner Fähigkeit, das Bakterienwachstum durch die Störung der Folatsynthese in Bakterien zu hemmen, in verschiedenen medizinischen und industriellen Anwendungen eingesetzt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Acetylsulfanilamid beinhaltet typischerweise die Acetylierung von Sulfanilamid. Eine gängige Methode ist die Reaktion von Sulfanilamid mit Essigsäureanhydrid in Gegenwart einer Base wie Natriumacetat. Die Reaktion verläuft wie folgt:
[ \text{Sulfanilamid} + \text{Essigsäureanhydrid} \rightarrow \text{Acetylsulfanilamid} + \text{Essigsäure} ]
Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Acetylierung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Acetylsulfanilamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann durch Umkristallisation oder andere geeignete Methoden gereinigt, um die gewünschte Qualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
Acetylsulfanilamid wurde umfassend auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Als Vorläufer bei der Synthese anderer Sulfonamidderivate verwendet.
Biologie: Auf seine antibakteriellen Eigenschaften und seine Rolle bei der Hemmung der bakteriellen Folatsynthese untersucht.
Medizin: Zur Behandlung von bakteriellen Infektionen verwendet, insbesondere solchen, die durch grampositive Bakterien verursacht werden.
Industrie: Wird bei der Herstellung von Farbstoffen und anderen Industriechemikalien eingesetzt
Wirkmechanismus
Acetylsulfanilamid übt seine antibakterielle Wirkung aus, indem es als kompetitiver Inhibitor des bakteriellen Enzyms Dihydropteroatsynthase wirkt. Dieses Enzym ist entscheidend für die Synthese von Folsäure in Bakterien. Durch die Hemmung dieses Enzyms verhindert Acetylsulfanilamid, dass die Bakterien Folsäure synthetisieren, die für ihr Wachstum und ihre Vermehrung unerlässlich ist .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfanilamide typically involves the acetylation of sulfanilamide. One common method is to react sulfanilamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
[ \text{Sulfanilamide} + \text{Acetic Anhydride} \rightarrow \text{Acetylsulfanilamide} + \text{Acetic Acid} ]
The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of acetylsulfanilamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Acetylsulfanilamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: Die Acetylgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um Sulfanilamid zu ergeben.
Oxidation: Es kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Typischerweise beinhaltet die Verwendung von Salzsäure oder Natriumhydroxid.
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Salpetersäure.
Wichtigste gebildete Produkte
Hydrolyse: Sulfanilamid
Oxidation: Sulfonsäurederivate
Substitution: Verschiedene substituierte aromatische Verbindungen.
Wirkmechanismus
Acetylsulfanilamide exerts its antibacterial effects by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, acetylsulfanilamide prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Sulfanilamid
- Sulfapyridin
- Sulfathiazol
- Sulfadiazin
- Sulfamethoxazol
- Sulfacetamid
Einzigartigkeit
Acetylsulfanilamid ist unter den Sulfonamiden einzigartig aufgrund seiner Acetylgruppe, die hydrolysiert werden kann, um das aktive Sulfanilamid freizusetzen. Diese Eigenschaft ermöglicht eine kontrollierte Freisetzung und eine verlängerte antibakterielle Aktivität. Darüber hinaus kann die Acetylgruppe die Löslichkeit und Pharmakokinetik der Verbindung beeinflussen, was sie für bestimmte medizinische Anwendungen geeignet macht .
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041529 | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-61-9 | |
| Record name | Acetylsulfanilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Acetylsulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-sulphamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-ACETYLSULFANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?
A1: The research focused on synthesizing a series of N-substituted derivatives of 4-Acetamidobenzenesulfonamide. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from 4-Acetamidobenzenesulfonamide and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of 4-Acetamidobenzenesulfonamide derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















